molecular formula C30H31N5O2 B2501286 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1020051-91-5

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2501286
CAS No.: 1020051-91-5
M. Wt: 493.611
InChI Key: ZEYBCPJIDABDPK-UHFFFAOYSA-N
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Description

The compound 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one is a bipyrazole derivative featuring a fused pyrazole core substituted with a furan ring, two phenyl groups, and a 4-methylpiperidine-linked ethanone moiety. Bipyrazole scaffolds are known for their pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-14-16-33(17-15-22)21-29(36)35-27(19-26(31-35)28-13-8-18-37-28)25-20-34(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-13,18,20,22,27H,14-17,19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYBCPJIDABDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CO3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions The starting materials often include furan derivatives, phenylhydrazine, and piperidine The reaction conditions may involve cyclocondensation reactions, where the furan and phenylhydrazine undergo cyclization to form the bipyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole compounds. For example, derivatives of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have been shown to possess notable antimicrobial activity against various pathogens. These findings suggest that the compound may also exhibit similar properties, making it a candidate for further research in developing new antimicrobial agents .

Anticancer Potential

Research indicates that compounds containing bipyrazole structures have shown promise in anticancer therapies. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells. Investigations into the specific effects of 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one could reveal its efficacy against various cancer cell lines .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing other heterocyclic compounds with potential biological activities. The versatility in its structure allows for modifications that can enhance or alter its pharmacological properties. For instance, reactions involving halogenated compounds can yield new derivatives with improved efficacy .

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial effects of pyrazole derivatives, researchers synthesized several analogs based on the pyrazole framework. Compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The results indicated that modifications to the furan and phenyl groups significantly influenced antimicrobial activity .

Case Study 2: Anticancer Activity Assessment

A recent investigation into bipyrazole derivatives revealed their capability to inhibit cancer cell growth in vitro. The study utilized various cancer cell lines and assessed cell viability post-treatment with different concentrations of the bipyrazole compounds. Results demonstrated a dose-dependent response, suggesting that structural features similar to those found in this compound could be optimized for enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 1-[5-(furan-2-yl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties Reference
Target Compound C₃₀H₃₆N₅O₂* ~506.6 Furan-2-yl, diphenyl, 4-methylpiperidin-1-yl Hypothesized antitumor/antimicrobial activity
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone C₂₂H₂₁N₃O₂S 403.5 Thiophene, 4-hydroxyphenyl, piperidinyl Enhanced solubility due to hydroxyl group
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₁ClN₂O 234.7 4-Chlorophenyl, 4-methylpyrazole Potential anticonvulsant activity
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one C₂₁H₂₁ClN₂O 364.9 4-Chlorophenyl, isopropylphenyl Antitumor, antimicrobial
1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethan-1-one C₂₈H₂₇N₅O₂ 465.5 Pyrrolidinyl Reduced steric hindrance vs. piperidine analogs
1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-morpholinoethanone C₂₉H₂₉N₅O₃ 495.6 Morpholino, p-tolyl Increased polarity and solubility

*Estimated based on structural analogs (see Section 3 for details).

Key Structural and Functional Differences

Core Heterocycle Modifications: The target compound’s bipyrazole core is distinct from monopyrazole derivatives (e.g., ’s 4-chlorophenyl-pyrazole), which lack the fused ring system. Bipyrazoles often exhibit enhanced rigidity and binding affinity due to planar geometry . Compared to thiophene-containing analogs (), the furan group in the target compound may reduce electron density, altering interaction with biological targets like enzymes or receptors .

Substituent Effects :

  • 4-Methylpiperidine vs. Pyrrolidine/Morpholine : The 4-methylpiperidine substituent in the target compound increases steric bulk and lipophilicity compared to pyrrolidine () and morpholine (). This could enhance blood-brain barrier penetration or prolong metabolic stability .
  • Diphenyl vs. Substituted Phenyl Groups : The diphenyl groups in the target compound contrast with ’s chlorophenyl and isopropylphenyl moieties. Electron-withdrawing groups (e.g., Cl) in analogs are associated with heightened anticonvulsant and antitumor activities .

Biological Activity Trends: Pyrazoline derivatives with halogen substituents (e.g., Cl, F) often show superior anticonvulsant and antimicrobial activities due to increased electrophilicity and membrane interaction . Morpholine and piperidine derivatives generally exhibit better solubility than pyrrolidine analogs, as seen in ’s morpholino compound, which has a molecular weight of 495.6 and higher polarity .

Research Findings and Implications

  • Antitumor Potential: Compounds like ’s chlorophenyl-pyrazoline derivative demonstrate 100% protection in MES (Maximal Electroshock Seizure) models, suggesting that the target compound’s furan and diphenyl groups could similarly modulate ion channels or neurotransmitter systems .
  • Synthetic Accessibility : The use of SHELX programs () for crystallographic refinement highlights the importance of structural precision in optimizing analogs for activity .

Biological Activity

The compound 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic molecule notable for its unique structural features, including a furan moiety and a bipyrazole framework. This compound is part of the pyrazole family, which is recognized for diverse biological activities and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C24H20N4O2C_{24}H_{20}N_{4}O_{2}, with a molecular weight of approximately 396.4 g/mol. Its structure incorporates:

  • Bipyrazole core : Known for various biological activities.
  • Furan moiety : Associated with antimicrobial and anti-inflammatory properties.
  • Piperidine substitution : Potentially enhancing pharmacological effects.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

1. Antimicrobial Activity

Compounds similar to this bipyrazole have shown significant antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
5-(Furan-2-yl)-3-methylpyrazoleFuran moiety; methyl groupAntimicrobial
3-(Phenyl)-5-(furan)pyrazolePhenyl and furan substituentsAnti-inflammatory

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been documented extensively. In studies involving compounds with similar structures, anti-inflammatory effects were observed through inhibition of cyclooxygenase (COX) enzymes:

  • Compounds demonstrated inhibition rates between 38% and 57.7% at concentrations of 0.1 mmol/g .

3. Anticancer Properties

Pyrazole derivatives are also being investigated for their anticancer activities. The compound's structural features may enhance its interaction with biological targets involved in cancer pathways.

Case Studies

Recent studies have explored the biological activity of pyrazole derivatives in various contexts:

  • In vitro Studies : Investigations into the cytotoxic effects on cancer cell lines (e.g., MCF-7) revealed promising results, indicating that modifications in the pyrazole structure can lead to enhanced efficacy against tumor cells .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including cyclocondensation of hydrazines with diketones and subsequent functionalization. Key steps include:

  • Pyrazole core formation : Use of substituted phenylhydrazines and β-diketones under reflux in ethanol (70–80°C), monitored by TLC .
  • Furan and piperidine incorporation : Suzuki-Miyaura coupling for furan-2-yl introduction (Pd catalysts, 90°C) and nucleophilic substitution for 4-methylpiperidine (DMF, 60°C, K₂CO₃) .
  • Critical parameters : Temperature control (±2°C) minimizes side products; pH adjustment (7–8) during workup prevents decomposition of acid-sensitive groups .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrazole corePhenylhydrazine, EtOH, 80°C65–7092%
Furan couplingPd(PPh₃)₄, Dioxane, 90°C55–6088%
Piperidine addition4-Methylpiperidine, DMF, 60°C75–8095%

Q. How are structural ambiguities resolved using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^13C NMR distinguish diastereomers (e.g., coupling constants J=810HzJ = 8–10 \, \text{Hz} for trans-configuration in dihydropyrazole) .
  • X-ray crystallography : SHELXL refinement (CCDC deposition) confirms bipyrazole planarity and torsional angles (e.g., 15° deviation between furan and phenyl rings) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 485.2342, Δ < 2 ppm) .

Advanced Research Questions

Q. How to address contradictions in biological activity data across studies?

Contradictions (e.g., variable IC₅₀ values in kinase assays) arise from:

  • Assay conditions : Buffer composition (e.g., DMSO concentration ≤0.1% to avoid false positives) .
  • Target promiscuity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Metabolic instability : Microsomal stability studies (e.g., t₁/₂ < 30 min in rat liver microsomes) explain discrepancies between in vitro and in vivo data .

Q. What computational strategies validate molecular interactions with biological targets?

  • Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (RMSD ≤2.0 Å vs. co-crystallized ligands) .
  • MD simulations (GROMACS) : Assess piperidine-furan flexibility (RMSF >1.5 Å in loop regions) and hydration effects .
  • QSAR models : Correlate logP (2.8–3.2) with cellular permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s) .

Q. How to mitigate regioselectivity challenges during functionalization?

  • Electrophilic aromatic substitution : Use directing groups (e.g., -NO₂) to control substitution patterns (meta:para ratio 3:1) .
  • Microwave-assisted synthesis : Reduces reaction time (20 min vs. 12 h) and improves regioselectivity (95:5 for pyrazole N-alkylation) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

  • Dynamic vs. static structures : X-ray captures a single conformation, while MD simulations show multiple low-energy states (e.g., piperidine chair vs. boat interconversion) .
  • Crystal packing effects : Hydrogen bonding (e.g., C=O···H-N interactions) stabilizes non-biological conformers .

Q. How to reconcile divergent solubility profiles reported in literature?

  • Polymorphism screening : Identify stable forms via PXRD (Form I: LogS = -4.2 vs. Form II: LogS = -3.8) .
  • Co-solvent systems : 20% PEG-400 in PBS increases solubility 10-fold (1 mg/mL to 10 mg/mL) .

Experimental Design Considerations

Q. What statistical frameworks ensure reproducibility in dose-response studies?

  • Hill slope analysis : Fit sigmoidal curves (R² >0.98) using GraphPad Prism to calculate EC₅₀ (mean ± SEM, n=3) .
  • Outlier detection : Grubbs’ test (α=0.05) removes artifacts from plate reader data .

Q. How to optimize chromatographic separation of diastereomers?

  • Chiral columns : Daicel CHIRALPAK IC-3 (heptane:IPA 85:15, 1 mL/min) achieves baseline separation (Rs >2.0) .
  • Method validation : RSD <2% for retention time and peak area across 3 batches .

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